2-Chloro-3-chloromethyl-6,8-dimethylquinoline
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Overview
Description
2-Chloro-3-chloromethyl-6,8-dimethylquinoline is a halogenated heterocyclic compound with the molecular formula C12H11Cl2N and a molecular weight of 240.13 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-chloromethyl-6,8-dimethylquinoline typically involves the chlorination of 6,8-dimethylquinoline. One common method includes the reaction of 6,8-dimethylquinoline with thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then further chlorinated to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-chloromethyl-6,8-dimethylquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of quinoline derivatives with various substituents.
Oxidation: Formation of quinoline N-oxides and other oxidized derivatives.
Reduction: Formation of amine derivatives and reduced quinoline compounds.
Scientific Research Applications
2-Chloro-3-chloromethyl-6,8-dimethylquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-chloromethyl-6,8-dimethylquinoline involves its interaction with various molecular targets. The compound can bind to DNA and proteins, leading to the inhibition of essential biological processes. It may also interfere with cellular signaling pathways, resulting in the modulation of gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-chloromethyl-6,7-dimethylquinoline
- 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
- 4-Chloro-6,7-dimethylquinoline
- 2-Chloro-6,7-dimethoxy-4-methylquinoline
- 5,7-Dichloro-2-methylquinoline
- 4,7-Dichloro-2-methylquinoline
Uniqueness
2-Chloro-3-chloromethyl-6,8-dimethylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-chloro-3-(chloromethyl)-6,8-dimethylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N/c1-7-3-8(2)11-9(4-7)5-10(6-13)12(14)15-11/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSRGSBHXSKFHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588975 |
Source
|
Record name | 2-Chloro-3-(chloromethyl)-6,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948290-71-9 |
Source
|
Record name | 2-Chloro-3-(chloromethyl)-6,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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